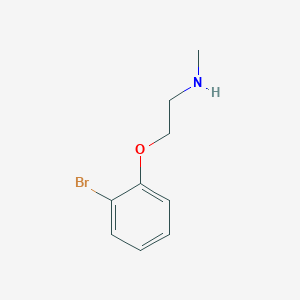

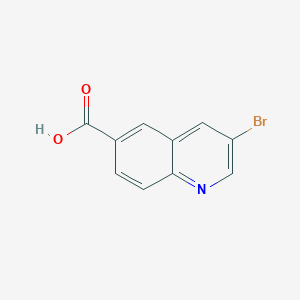

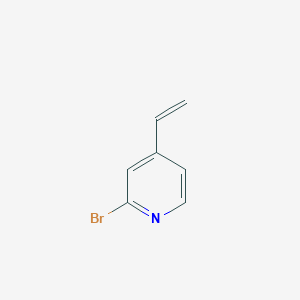

![molecular formula C9H6F3N3O B1341886 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine CAS No. 910442-24-9](/img/structure/B1341886.png)

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine

Overview

Description

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Biochemical Analysis

Biochemical Properties

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . By influencing these pathways, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function. For example, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have shown that the long-term effects of this compound include sustained modulation of cellular pathways and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, this compound has been shown to affect the levels of certain metabolites, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with cytosolic enzymes and proteins, modulating their activity . In the nucleus, this compound can influence gene expression by binding to transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The oxadiazole ring contributes to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

- 3-(Trifluoromethyl)phenyl isocyanate

- 3-(Trifluoromethyl)phenyl propanal

- 3-(Trifluoromethyl)phenylamine

Uniqueness

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOPZJDBIFNDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592204 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-24-9 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

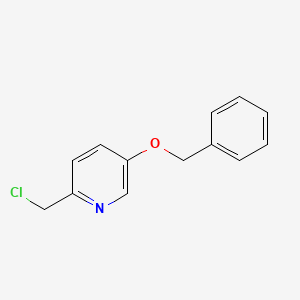

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

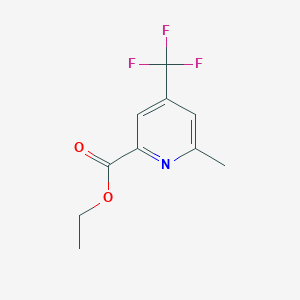

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

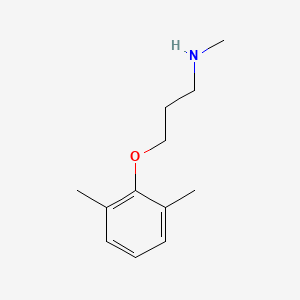

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)

![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)